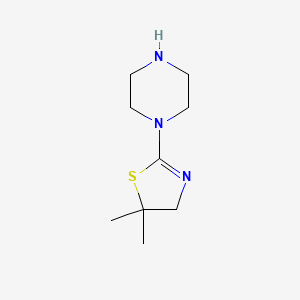

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

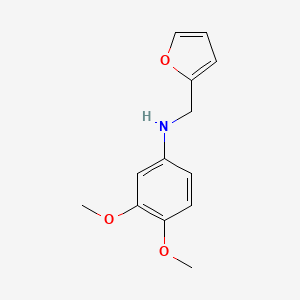

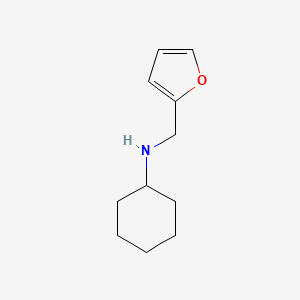

The synthesis of piperazine derivatives is a common theme in the provided papers. For instance, novel derivatives of piperazine with furan and phenyl substituents were synthesized through a Claisen Schmidt condensation followed by cyclization and Mannich reaction . Another paper describes the synthesis of piperazine derivatives through a four-component cyclocondensation using a sulfate catalyst . These methods highlight the versatility of piperazine as a building block for creating a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. One paper reports the crystal and molecular structure of a piperazinedione with an epitetrathio bridge, providing insights into the conformation and bond lengths of the molecule . This information is valuable for understanding the three-dimensional arrangement of atoms in piperazine derivatives and how it affects their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is explored in several papers. For example, the reaction of DABCO with chloro-dithiazoles to yield piperazinyl-dithiazoles demonstrates the ability of piperazine to participate in nucleophilic substitution reactions . These reactions are important for the modification of piperazine derivatives to enhance their biological properties or to create new compounds with desired activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Quantum chemical calculations have been used to predict the energy, geometry, and vibrational wavenumbers of a triazoline-thione compound with a piperazine substituent . These properties are essential for understanding the behavior of piperazine derivatives in different environments and their potential as chemotherapeutic agents.

Scientific Research Applications

Synthesis and Characterization

- Novel piperazine derivatives have been synthesized, characterized by spectral methods, and evaluated for antimicrobial activities. Some compounds demonstrated excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- A series of thiazole and piperazine derivatives were synthesized and showed moderate to good antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Biological Evaluation

- New N,N’-bis(5-arylidene-4-oxo-4,5-dihydrothiazoline-2-yl)diamine derivatives showed significant in vitro antiproliferative activities and kinase inhibitory potencies, indicating potential for therapeutic applications in cancer treatment (Coulibaly, Paquin, Bénié, Bekro, Durieux, Meijer, le Guével, Corlu, & Bazureau, 2012).

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. Some derivatives showed promising antibacterial efficacies and biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Pharmacological Properties

- A new series of coumarin derivatives linked with piperazine were synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. Some compounds exhibited significant activities, highlighting their therapeutic potential (Ostrowska, Grzeszczuk, Maciejewska, Młynarczuk-Biały, Czajkowska, Sztokfisz, Dobrzycki, & Kruszewska, 2016).

Mechanism of Action

Target of action

Compounds containing a thiazole ring have been found to have diverse biological activities .

Mode of action

Without specific studies on “5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole”, it’s difficult to say exactly how it interacts with its targets. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical pathways

Based on the activities of other thiazole derivatives, it could potentially affect a wide range of pathways related to inflammation, pain, infection, and cell growth .

Result of action

Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” would be. Based on the activities of other thiazole derivatives, it could potentially have a wide range of effects, including reducing inflammation and pain, fighting infection, and inhibiting cell growth .

properties

IUPAC Name |

5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUDSGWZPKYESY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355937 |

Source

|

| Record name | 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303798-21-2 |

Source

|

| Record name | 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)